molecular formula C21H20N2O5 B4338869 5-[(2-nitrophenoxy)methyl]-N-[2-(propan-2-yl)phenyl]furan-2-carboxamide

5-[(2-nitrophenoxy)methyl]-N-[2-(propan-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B4338869
M. Wt: 380.4 g/mol
InChI Key: ZOVHKVSVLAOJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-nitrophenoxy)methyl]-N-[2-(propan-2-yl)phenyl]furan-2-carboxamide is a complex organic compound with a unique structure that includes an isopropylphenyl group, a nitrophenoxy group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-nitrophenoxy)methyl]-N-[2-(propan-2-yl)phenyl]furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, the introduction of the isopropylphenyl group, and the attachment of the nitrophenoxy group. Common reagents used in these reactions include furan derivatives, isopropylphenyl halides, and nitrophenoxy compounds. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

5-[(2-nitrophenoxy)methyl]-N-[2-(propan-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furan derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

5-[(2-nitrophenoxy)methyl]-N-[2-(propan-2-yl)phenyl]furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(2-nitrophenoxy)methyl]-N-[2-(propan-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-[(2-nitrophenoxy)methyl]-N-[2-(propan-2-yl)phenyl]furan-2-carboxamide can be compared with other similar compounds, such as:

    N-(2-isopropylphenyl)-2-methyl-3-nitrobenzamide: Shares structural similarities but differs in the position and type of functional groups.

    N-(2-isopropylphenyl)-2-nitrobenzamide: Lacks the furan ring, resulting in different chemical and biological properties.

    N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide: Contains an ethoxy group instead of an isopropyl group, affecting its reactivity and applications.

Properties

IUPAC Name

5-[(2-nitrophenoxy)methyl]-N-(2-propan-2-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-14(2)16-7-3-4-8-17(16)22-21(24)20-12-11-15(28-20)13-27-19-10-6-5-9-18(19)23(25)26/h3-12,14H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVHKVSVLAOJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-nitrophenoxy)methyl]-N-[2-(propan-2-yl)phenyl]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-[(2-nitrophenoxy)methyl]-N-[2-(propan-2-yl)phenyl]furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-[(2-nitrophenoxy)methyl]-N-[2-(propan-2-yl)phenyl]furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-[(2-nitrophenoxy)methyl]-N-[2-(propan-2-yl)phenyl]furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-[(2-nitrophenoxy)methyl]-N-[2-(propan-2-yl)phenyl]furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-[(2-nitrophenoxy)methyl]-N-[2-(propan-2-yl)phenyl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.